2-Methoxyadamantane
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Overview
Description
2-Methoxyadamantane is an organic compound with the molecular formula C11H18O. It is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. The methoxy group (-OCH3) attached to the adamantane core enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyadamantane typically involves the reaction of adamantane derivatives with methanol. One common method is the photolysis of a mixture of 1-bromo- or 1-iodoadamantane with methanol at room temperature, which yields this compound . Another approach involves the use of radical functionalization methods to introduce the methoxy group into the adamantane structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale photolysis or catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyadamantane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxyadamantane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex adamantane derivatives.
Biology: Its unique structure makes it useful in studying molecular interactions and biological pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Methoxyadamantane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with viral proteins or neurotransmitter receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
1-Methoxyadamantane: Similar in structure but with the methoxy group attached at a different position.
2-Hydroxyadamantane: Contains a hydroxyl group instead of a methoxy group.
2-Methyladamantane: Features a methyl group instead of a methoxy group.
Uniqueness
2-Methoxyadamantane is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
19066-23-0 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-methoxyadamantane |
InChI |
InChI=1S/C11H18O/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3 |
InChI Key |
FYDHICUFQYUQPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
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